6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 1198475-40-9
Cat. No.: VC0175857
Molecular Formula: C7H5BrN2OS2
Molecular Weight: 277.154
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1198475-40-9 |
|---|---|
| Molecular Formula | C7H5BrN2OS2 |
| Molecular Weight | 277.154 |
| IUPAC Name | 6-bromo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C7H5BrN2OS2/c1-12-7-9-5(11)3-2-4(8)13-6(3)10-7/h2H,1H3,(H,9,10,11) |
| Standard InChI Key | IOHONOJVTPAGLZ-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(C=C(S2)Br)C(=O)N1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one features a bicyclic structure with fused thiophene and pyrimidine rings. The thiophene component provides the "thieno" prefix, while the "[2,3-d]" notation indicates the manner in which the rings are fused. Specifically, the 2,3-positions of the thiophene are fused to the 5,6-positions of the pyrimidine ring. The compound contains several key functional groups: a bromine atom at the 6-position of the thieno ring, a methylthio (-SCH₃) group at the 2-position of the pyrimidine ring, and a carbonyl group at the 4-position forming part of a lactam structure.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following properties can be attributed to 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₅BrN₂OS₂ |
| Molecular Weight | Approximately 277.16 g/mol |
| Physical Appearance | Likely a crystalline solid |
| Solubility | Likely soluble in polar organic solvents (DMF, DMSO); poor solubility in water |
| Melting Point | Expected to be above 250°C (based on similar thienopyrimidine compounds) |
| UV Absorption | Expected absorption maxima in the range of 260-300 nm |
The presence of the bromine atom at the 6-position makes this compound an excellent candidate for further functionalization through various coupling reactions, particularly palladium-catalyzed cross-coupling reactions.
Synthesis Methods
Bromination of Thieno[2,3-d]pyrimidin-4(3H)-one
The synthesis of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one typically begins with the bromination of thieno[2,3-d]pyrimidin-4(3H)-one. Based on the available literature, the bromination can be efficiently achieved using bromine in acetic acid. Multiple protocols have been reported with varying reaction conditions and yields, as summarized in the following table :
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Br₂, AcOH | 80°C, 1h | 95% | Produces 6-bromothieno[2,3-d]pyrimidin-4(3H)-one |
| Br₂, AcOH | 20°C, 4h | 92% | Room temperature alternative with comparable yield |
| Br₂, AcOH | 80°C, 3h | 87% | Extended reaction time, slight decrease in yield |
| Br₂, AcOH, KOAc | 0-20°C, 24h | 56% | Addition of potassium acetate lowers yield |
| Br₂, AcOH, inert atmosphere | 80°C, 5h | Not specified | Controlled conditions under argon |
The bromination reaction proceeds via electrophilic aromatic substitution, with the bromine preferentially attacking the 6-position of the thiophene ring due to the electronic effects of the fused pyrimidine system . This regioselectivity is crucial for obtaining the desired 6-bromo intermediate.
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one typically relies on several spectroscopic techniques. Based on data from related compounds, the following spectroscopic characteristics can be anticipated:
NMR Spectroscopy
¹H NMR spectrum would likely show:
-
A singlet around δ 2.5-2.7 ppm for the methyl protons of the methylthio group
-
A singlet around δ 7.5-8.0 ppm for the C-7 proton on the thiophene ring
-
A broad singlet around δ 12-13 ppm for the NH proton of the pyrimidine ring
¹³C NMR spectrum would likely display signals for:
-
The methyl carbon of the methylthio group (around δ 15-20 ppm)
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The thiophene ring carbons (approximately δ 110-130 ppm)
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The pyrimidine carbons, including the C=O at position 4 (around δ 160-170 ppm)
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The C-S carbon of the methylthio group (around δ 155-165 ppm)
Mass Spectrometry
Mass spectrometry would likely show a characteristic isotope pattern due to the bromine atom, with peaks at m/z 277 and 279 with approximately equal intensities, representing the molecular ions [M]⁺ and [M+2]⁺, respectively.
Infrared Spectroscopy
The IR spectrum would likely exhibit:
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A strong band around 1650-1670 cm⁻¹ for the C=O stretching vibration
-
Bands around 3000-3100 cm⁻¹ for the N-H stretching
-
Bands in the region of 1500-1600 cm⁻¹ for the C=C and C=N stretching vibrations
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A band around 750-800 cm⁻¹ characteristic of C-Br stretching
X-ray Crystallography
Biological Activity and Applications
Synthetic Applications
The 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one serves as a valuable building block in organic synthesis:
-
The bromine at the 6-position provides a reactive site for various coupling reactions, including Suzuki, Stille, and Sonogashira coupling protocols.
-
The methylthio group at the 2-position can participate in nucleophilic substitution reactions, allowing for the introduction of various nitrogen-containing groups.
-
The lactam NH group allows for N-functionalization through alkylation or acylation reactions.
These versatile reactive sites make the compound an excellent scaffold for the development of compound libraries for pharmaceutical research.
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